molecular formula C19H36O2 B14319149 Nonadec-13-enoic acid CAS No. 104061-37-2

Nonadec-13-enoic acid

Cat. No.: B14319149
CAS No.: 104061-37-2
M. Wt: 296.5 g/mol
InChI Key: FQWSRDQVIFNBQE-UHFFFAOYSA-N
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Description

Nonadec-13-enoic acid (CID 53813767) is a long-chain, monounsaturated fatty acid with a 19-carbon backbone and a double bond at the 13th position. This compound is of significant interest in biochemical research, particularly in the study of lipid metabolism and function. Long-chain fatty acids like this compound are fundamental components of cell membranes and serve as energy storage molecules and signaling mediators; their metabolic fate is heavily influenced by structural characteristics such as chain length and double bond position . Research into structurally similar unsaturated fatty acids reveals their value in studying insect chemical ecology, as they are investigated as potential biosynthetic precursors for male marking pheromones in certain species, such as bumblebees . In the laboratory, this fatty acid is a candidate for use in lipidomics research, where advanced techniques like electron-activated dissociation (EAD) mass spectrometry are employed to determine double bond positions and characterize isomeric lipids in complex biological samples . Furthermore, related acylcarnitine esters of long-chain fatty acids are studied for their role in transporting acyl-groups into mitochondria for beta-oxidation, and their altered levels are investigated as potential markers for inherited disorders of fatty acid metabolism and insulin resistance . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

104061-37-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

nonadec-13-enoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7H,2-5,8-18H2,1H3,(H,20,21)

InChI Key

FQWSRDQVIFNBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Nonadecenoic Acids

Enzymatic Pathways for De Novo Synthesis and Elongation

The formation of long-chain unsaturated fatty acids like nonadec-13-enoic acid is a multi-step process that begins with the synthesis of shorter saturated fatty acids and subsequent modifications.

The biosynthesis of very-long-chain fatty acids typically involves the elongation of pre-existing fatty acid precursors. In many organisms, oleic acid (a C18:1 fatty acid) serves as a common precursor for the synthesis of longer monounsaturated fatty acids. The elongation process occurs primarily in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. This cycle is catalyzed by a multi-enzyme complex known as the fatty acid elongase system.

The key enzymes involved in each step of the elongation cycle are:

3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a fatty acyl-CoA with malonyl-CoA.

3-ketoacyl-CoA reductase: Reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

3-hydroxyacyl-CoA dehydratase: Dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA.

trans-2-enoyl-CoA reductase: Reduces the trans-2-enoyl-CoA to a saturated fatty acyl-CoA, which is now two carbons longer.

This cycle can be repeated to achieve the desired chain length. For the synthesis of a C19 fatty acid like nonadecanoic acid, an odd-chain fatty acid precursor, such as propionyl-CoA, would initiate the synthesis, followed by elongation cycles.

The introduction of a double bond into a saturated fatty acid chain is a critical step in the formation of unsaturated fatty acids. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases. These enzymes are typically located in the endoplasmic reticulum and utilize molecular oxygen and a source of electrons (often from NADH or NADPH via an electron transport chain involving cytochrome b5) to create a double bond at a specific position in the fatty acyl chain.

The regioselectivity of desaturases determines the position of the double bond. For instance, a Δ13 desaturase would introduce a double bond between carbons 13 and 14 of the fatty acid chain. The substrate for the desaturase is usually a fatty acyl-CoA or a fatty acid bound to an acyl carrier protein (ACP). The introduction of the double bond in this compound would follow such a desaturation step on a nonadecanoyl-CoA precursor.

Microbial Transformations and Biocatalytic Production (e.g., Candida tropicalis for 1,19-nonadec-9-enoic acid)

Microorganisms, particularly yeasts, have been engineered for the production of various fatty acid-derived chemicals, including long-chain dicarboxylic acids. The yeast Candida tropicalis is a notable example used in the biocatalytic production of dicarboxylic acids from fatty acids or alkanes via the ω-oxidation pathway. acs.orgfraunhofer.de

In this pathway, a terminal methyl group of a fatty acid is oxidized to a carboxylic acid group. This process involves three key enzymatic steps:

Cytochrome P450 monooxygenase: Hydroxylates the terminal methyl group to form a ω-hydroxy fatty acid.

Fatty alcohol oxidase/dehydrogenase: Oxidizes the ω-hydroxy group to an aldehyde.

Fatty aldehyde dehydrogenase: Oxidizes the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid.

While the specific production of this compound via this method is not widely documented, Candida tropicalis has been effectively used to produce 1,18-cis-octadec-9-enedioic acid from oleic acid. nih.govnih.govresearchgate.net This demonstrates the potential for microbial systems to be adapted for the synthesis of various long-chain unsaturated fatty acids and their derivatives. Genetic modifications, such as disrupting the β-oxidation pathway, can enhance the accumulation of these dicarboxylic acids. fraunhofer.de

In Vivo Metabolism and Degradation Pathways (e.g., beta-oxidation via long-chain acyl CoA dehydrogenase for related fatty acids)

The primary pathway for the degradation of fatty acids in vivo is mitochondrial beta-oxidation. This process breaks down fatty acyl-CoA molecules into acetyl-CoA units, which can then enter the citric acid cycle for energy production. For very-long-chain fatty acids (VLCFAs), which include nonadecenoic acid, the initial steps of beta-oxidation often occur in peroxisomes until they are shortened to a length that can be processed by the mitochondria. wikipedia.orglibretexts.org

The beta-oxidation spiral consists of four recurring enzymatic reactions:

Acyl-CoA dehydrogenase: This enzyme catalyzes the first step, introducing a double bond between the α and β carbons of the fatty acyl-CoA. For long-chain fatty acids, long-chain acyl-CoA dehydrogenase (LCAD) is a key enzyme. nih.govwikipedia.org Very long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the initial dehydrogenation of fatty acids with chain lengths of 14 to 20 carbons. nih.gov

Enoyl-CoA hydratase: Adds a water molecule across the double bond.

3-hydroxyacyl-CoA dehydrogenase: Oxidizes the resulting hydroxyl group to a keto group.

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA. The metabolism of odd-chain fatty acids like nonadecanoic acid results in a final propionyl-CoA molecule, which can be converted to succinyl-CoA and enter the citric acid cycle. healthmatters.io

Enzyme ClassFunction in Fatty Acid MetabolismExample
Fatty Acid ElongaseChain elongation of fatty acidsAddition of two-carbon units to oleic acid
Fatty Acid DesaturaseIntroduction of double bondsCreation of a double bond at the 13th position
Cytochrome P450 MonooxygenaseTerminal oxidation of fatty acidsHydroxylation of the terminal methyl group
Acyl-CoA DehydrogenaseInitial step of beta-oxidationDehydrogenation of long-chain fatty acyl-CoAs

Synthetic Strategies and Chemical Modifications of Nonadecenoic Acids

Total Synthesis Approaches for Positional and Stereoisomers

The total synthesis of a specific nonadecenoic acid isomer, such as nonadec-13-enoic acid, requires precise control over the placement and geometry (cis/Z or trans/E) of the double bond. While literature specifically detailing the total synthesis of this compound is sparse, established organometallic and coupling reactions are routinely applied to construct such molecules.

A common and powerful strategy is the Wittig reaction , which couples an aldehyde with a phosphonium (B103445) ylide to form an alkene. To synthesize (Z)-nonadec-13-enoic acid, a synthetic plan could involve the reaction between an 8-carbon phosphonium ylide and an 11-carbon aldehyde ester. The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the reactants and base used. researchgate.net "Salt-free" conditions, for instance, are known to produce high cis-selectivity. researchgate.net

Another robust method involves the coupling of terminal alkynes . An appropriate alkyne can be coupled with a haloalkane, followed by partial hydrogenation of the resulting internal alkyne. Using Lindlar's catalyst for the hydrogenation step selectively produces the cis (Z) isomer, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the trans (E) isomer. researchgate.net For example, the synthesis of (Z)-16-nonadecenoic acid has been achieved by extending 8-undecynoic acid through a series of reactions including malonic ester synthesis and subsequent hydrogenation. researchgate.net A similar multi-step chain extension approach could be adapted for the 13-enoic isomer.

These synthetic approaches are versatile and allow for the creation of a wide array of positional and geometric isomers of nonadecenoic acid, which are essential for structure-activity relationship studies.

Table 1: Hypothetical Wittig Reaction Strategy for (Z)-Nonadec-13-enoic acid methyl ester

StepReactant 1Reactant 2Key ReagentsProductPurpose
11-HeptanolTriphenylphosphine, BromineN/A1-BromoheptaneFormation of alkyl halide precursor.
21-BromoheptaneTriphenylphosphineN/AHeptyltriphenylphosphonium bromidePreparation of the Wittig salt.
3Heptyltriphenylphosphonium bromideStrong base (e.g., NaHMDS)N/AHeptylidenephosphorane (ylide)Generation of the nucleophilic ylide.
4Methyl 11-oxoundecanoateHeptylidenephosphorane"Salt-free" conditionsMethyl (Z)-nonadec-13-enoateC=C bond formation with Z-selectivity. researchgate.net

Chemo-Enzymatic Synthesis for Specific Nonadecenoic Acid Derivatives

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the versatility of chemical reactions. beilstein-journals.org This integrated approach is particularly valuable for modifying fatty acids under mild conditions, often with high regioselectivity and stereoselectivity that is difficult to achieve chemically. researchgate.netbeilstein-journals.org

Lipases are the most commonly used enzymes in fatty acid modification. aminer.cn They can catalyze esterification, transesterification, and hydrolysis reactions. aminer.cnrsc.org For instance, a lipase (B570770) like Candida rugosa lipase can be used to hydrolyze triglycerides to release free fatty acids, which can then be subjected to further chemical or enzymatic modification. rsc.org

In the context of nonadecenoic acid, a chemo-enzymatic strategy could involve:

Enzymatic Esterification : Using an immobilized lipase to catalyze the direct condensation of this compound with an alcohol to form a specific ester. aminer.cn This avoids harsh chemical conditions that might affect the double bond.

Enzymatic Transesterification : Reacting a simple ester of this compound (e.g., methyl or ethyl ester) with a more complex alcohol in the presence of a lipase. researchgate.net This is an efficient way to produce a variety of ester derivatives. The use of vinyl esters as acyl donors can make this reaction nearly irreversible, driving the reaction towards a high yield of the desired product. aminer.cn

Researchers have successfully synthesized various fatty acid esters, including sugar esters and α,β-unsaturated esters, by combining enzymatic steps with chemical ones like the Wittig reaction. beilstein-journals.orgnih.gov These methods allow for the creation of novel nonadecenoic acid derivatives with tailored properties. For example, a carboxylic acid reductase (CAR) enzyme from Mycobacterium can reduce a fatty acid to an aldehyde, which can then undergo a Wittig reaction to produce an α,β-unsaturated ester, effectively elongating the carbon chain. beilstein-journals.org

Table 2: Example of a Chemo-Enzymatic Cascade for Fatty Acid Modification

StepProcessCatalyst/ReagentSubstrateProductPurpose
1HydrolysisCandida rugosa LipaseTriglyceride containing nonadecenoic acidFree this compoundLiberation of the fatty acid. rsc.org
2EsterificationImmobilized Lipase (e.g., Novozym 435)This compound + GlycerolNonadec-13-enoyl-glycerolSynthesis of a specific monoacylglyceride.
3ReductionCarboxylic Acid Reductase (CAR)This compoundNonadec-13-enalFormation of an aldehyde for further reaction. beilstein-journals.org
4OlefinationWittig ReagentNonadec-13-enalElongated, unsaturated derivativeCarbon chain extension. beilstein-journals.org

Derivatization for Enhanced Bioactivity or Analytical Detection (e.g., methyl esters, nitrated derivatives)

Chemical derivatization of this compound is performed to alter its chemical properties for specific applications, most notably to enhance its suitability for analysis or to create new bioactive molecules. researchgate.net

Methyl Esters for Analytical Detection: For analytical purposes, particularly gas chromatography (GC), free fatty acids must be converted into more volatile and less polar derivatives to prevent peak tailing and improve chromatographic resolution. researchgate.net The most common derivatives are fatty acid methyl esters (FAMEs). polinema.ac.id The synthesis of this compound methyl ester can be achieved through several methods:

Acid-Catalyzed Esterification : Refluxing the fatty acid with a large excess of methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). polinema.ac.id

Boron Trifluoride (BF₃)-Methanol : A widely used and effective reagent for preparing FAMEs for GC analysis. mdpi.com

Trimethylsulfonium Hydroxide (TMSH) : An alternative reagent that allows for rapid, on-column methylation in the hot GC injector, simplifying sample preparation. mdpi.com

Once derivatized, the FAMEs can be readily analyzed by GC-Mass Spectrometry (GC-MS) to confirm the structure and quantify the fatty acid. d-nb.info For instance, the methyl ester of this compound has been identified using GC-MS. spectrabase.com

Nitrated Derivatives for Enhanced Bioactivity: Nitrated fatty acids (NO₂-FA) are signaling molecules produced endogenously that exhibit potent anti-inflammatory effects. rptu.denih.gov They act as electrophiles, primarily through Michael addition reactions with nucleophilic amino acid residues in proteins. rptu.denih.gov The synthesis of nitrated derivatives of this compound can be achieved by reacting it with nitrating agents. The reaction of nitrogen dioxide (•NO₂) with the double bond of the unsaturated fatty acid is a primary mechanism for their formation. nih.gov Synthetic methods have been developed to produce specific regioisomers of nitroalkenes, allowing for the investigation of their biological activities. nih.gov These synthetic NO₂-FA analogues are crucial tools for understanding their mechanism of action and for potential therapeutic development. rptu.de

Table 3: Common Derivatives of this compound and Their Applications

Derivative NameReagents for SynthesisPurposeAnalytical Method
This compound methyl esterMethanol, H₂SO₄ or BF₃ or TMSH polinema.ac.idmdpi.comIncrease volatility for GC analysisGas Chromatography-Mass Spectrometry (GC-MS)
Nitrothis compoundNitrating agents (e.g., sources of •NO₂) nih.govCreate bioactive signaling moleculeLiquid Chromatography-Mass Spectrometry (LC-MS)
Silyl EstersN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.comIncrease volatility for GC analysisGas Chromatography-Mass Spectrometry (GC-MS)
Fluorescently Labeled EstersFluorescent reagents (e.g., BCETS) researchgate.netEnhance detection sensitivityHigh-Performance Liquid Chromatography (HPLC) with Fluorescence Detector

Derivatives of Nonadec 13 Enoic Acid: Synthesis and Structural Characterization

Nitrated Nonadecenoic Acid Derivatives

Nitrated fatty acids (NO₂-FAs) are electrophilic signaling mediators formed endogenously through reactions involving nitrogen dioxide (•NO₂). nih.govnih.gov Their synthesis in the laboratory allows for detailed study and the creation of specific isomers. The core of their reactivity lies in the electrophilic nitroalkene moiety, which can react with nucleophiles. nih.govchemistryviews.org

The controlled synthesis of specific nitroalkene fatty acid isomers is crucial for structure-function analysis. While direct nitration of an unsaturated fatty acid is possible, it typically yields a mixture of regioisomers. mdpi.com Therefore, step-by-step synthetic approaches are preferred for producing isomerically pure compounds. mdpi.com Research has led to the successful synthesis of various non-natural nitroalkene fatty acids, including isomers of nitrononadecenoic acid such as 7/8-nitro-nonadec-7-enoic acid and 10/11-nitro-nonadec-10-enoic acid. researchgate.netpitt.edu

A predominant and highly modular strategy involves two key steps: the Henry reaction (also known as a nitro-aldol reaction) and a subsequent elimination reaction. mdpi.comacs.org

Henry Reaction: This C-C bond-forming reaction occurs between a nitroalkane and an aldehyde, catalyzed by a base. acs.orgmdpi.com The choice of the two starting fragments dictates the final position of the nitro group on the fatty acid chain. mdpi.com For example, to synthesize a 10-nitro fatty acid, a 1-nitroalkane is reacted with a 9-oxo-acid (an aldehyde-bearing fatty acid). mdpi.com

Elimination (Dehydration): The nitroalcohol product from the Henry reaction is then subjected to a base-promoted β-elimination to dehydrate it, forming the carbon-carbon double bond of the nitroalkene. acs.org This step can be controlled to produce the desired stereoisomer, typically the more stable E-isomer. acs.org

To improve efficiency, streamlined, one-pot protocols have been developed that combine the Henry reaction, dehydration, and a final deprotection step into a single sequence, allowing for the rapid assembly of diverse nitro fatty acids. chemistryviews.orgrptu.de Carboxylic acid protection, often as a methyl or allyl ester, is typically required during these synthetic steps to prevent unwanted side reactions. nih.gov

Table 1: Overview of Synthetic Methodologies for Nitro-Fatty Acids

MethodDescriptionKey Reagents/StepsOutcomeCitations
Step-wise Synthesis A controlled, multi-step approach for creating specific isomers.1. Henry (nitro-aldol) reaction2. Base-promoted β-eliminationHigh regio- and stereoselectivity. mdpi.comacs.org
One-Pot Protocol A streamlined procedure combining multiple steps into a single reaction vessel.Henry reaction, dehydration, and deprotection performed sequentially without isolation of intermediates.Increased efficiency and rapid synthesis of various NFA derivatives. chemistryviews.orgrptu.de
Direct Nitration Reaction of an unsaturated fatty acid with a nitrating agent.Nitrogen dioxide (•NO₂) or other reactive nitrogen species.A mixture of regioisomers, often in a 1:1 ratio for adjacent positions. nih.govmdpi.com

Achieving high isomeric purity is paramount for evaluating the specific properties of a single nitro-fatty acid derivative. Regioselective synthesis ensures the nitro group is placed at the desired carbon along the acyl chain, while stereoselective synthesis controls the geometry (E vs. Z) of the double bond.

The step-by-step approach beginning with a Henry reaction offers excellent control over regioselectivity. mdpi.com By carefully selecting the precursor aldehyde and nitroalkane, chemists can dictate the exact position of the nitroalkene moiety. mdpi.com For instance, the synthesis of 9-nitro-oleic acid utilizes 1-nitrononane (B3049831) and methyl 9-oxononanoate (B1257084) as precursors. mdpi.com

Furthermore, the elimination step can be optimized to be highly stereoselective. For example, using a trifluoroacetic anhydride/triethylamine system for the dehydration of the nitroalcohol intermediate can yield the desired E-nitroalkene with an isomeric ratio (E/Z) as high as 99:1. acs.org Synthetic protocols have been developed that consistently yield nitro-fatty acids with greater than 95% purity as determined by HPLC and NMR analysis. acs.orgnih.gov This level of precision is unattainable through direct nitration methods, which are not selective and produce complex mixtures of isomers. mdpi.com

Oxidized Nonadecenoic Acid Derivatives (e.g., oxo-nonadecenoic acids)

Oxidized fatty acids, including oxo-derivatives, are another important class of signaling molecules. nih.gov The synthesis of oxo-nonadecenoic acids can be accomplished through established oxidation methodologies in organic chemistry. These methods typically involve the conversion of a precursor functional group, such as an alcohol or an alkene, into a ketone.

Common synthetic routes to produce oxo-fatty acids include:

Oxidation of Secondary Alcohols: A straightforward method involves the oxidation of a corresponding hydroxy-fatty acid. researchgate.net Commercially available hydroxy fatty acids can be esterified and then oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to yield the target oxo-fatty acid. researchgate.netorgoreview.com

Oxidative Cleavage of Alkenes: Alkenes can undergo oxidative cleavage with reagents like ozone (ozonolysis) to yield aldehydes or ketones. orgoreview.com If the alkene is appropriately substituted, this can be a route to an oxo-acid.

Rhodium-Catalyzed Hydroacylation: A one-pot synthesis of oxo acid derivatives can be achieved through the reaction of aldehydes with ω-alkenoic acids in the presence of a rhodium(I) catalyst. organic-chemistry.org This chelation-assisted hydroacylation provides a direct route to γ-oxo acid derivatives and other related structures. organic-chemistry.org

Table 2: General Synthetic Pathways to Oxo-Fatty Acids

Synthetic PathwayPrecursor MoleculeKey ReagentsProductCitations
Alcohol Oxidation Hydroxy-fatty acidPyridinium chlorochromate (PCC), Swern Oxidation, Dess-Martin periodinaneOxo-fatty acid researchgate.netorgoreview.com
Alkene Cleavage Unsaturated fatty acidOzone (O₃) followed by a reductive or oxidative workupOxo-fatty acid (if appropriately substituted) orgoreview.com
Hydroacylation ω-Alkenoic acid derivative + AldehydeRhodium(I) complexes, 2-amino-3-picolineOxo-fatty acid derivative organic-chemistry.org

Other Functionalized Nonadecenoic Acid Derivatives (e.g., alkyl resorcinols)

Alkylresorcinols are phenolic lipids produced naturally by various plants, bacteria, and fungi. nih.gov They are characterized by a dihydroxybenzene (resorcinol) ring attached to a long alkyl or alkenyl chain. The biosynthesis of these compounds is catalyzed by enzymes known as type III polyketide synthases (PKSs). nih.govnih.gov

The enzymatic synthesis proceeds via the following general mechanism:

Starter Unit Selection: The PKS enzyme selects a fatty acyl-CoA as a starting molecule. For a derivative of nonadecenoic acid, this would be nonadecenoyl-CoA.

Polyketide Chain Elongation: The starter unit is sequentially condensed with several (commonly three) C₂ units derived from malonyl-CoA. nih.gov This process forms a linear tetraketide intermediate that remains bound to the enzyme.

Cyclization and Aromatization: The enzyme folds the tetraketide chain and catalyzes an intramolecular C-2 to C-7 aldol (B89426) condensation, which results in the formation of the aromatic ring. nih.gov

Release and Decarboxylation: The product, an alkylresorcylic acid, is released from the enzyme. nih.gov This intermediate is often unstable and readily undergoes non-enzymatic decarboxylation to yield the final alkylresorcinol product. nih.gov

This biosynthetic pathway provides a template for how a nonadec-13-enoyl chain could be incorporated into a functionalized aromatic structure.

Biological and Biochemical Functions of Nonadecenoic Acids and Their Derivatives

Roles in Cellular Processes (e.g., cell signaling)

There is currently no specific information available in the scientific literature detailing the roles of Nonadec-13-enoic acid in cellular signaling pathways.

Contribution to Lipid Metabolism and Membrane Biology

While it is a fatty acid and therefore a component of lipid metabolism, the specific contributions of this compound to metabolic pathways and its incorporation into or effects on cell membranes have not been documented. Research on a related compound, 10-cis,13-cis-nonadecadienoic acid, has shown its degradation in yeast via the β-oxidation cycle, but this does not provide direct information on the metabolism or function of this compound researchgate.net.

Interactions with Cellular Components and Macromolecules (e.g., protein adduct formation)

There is no available research describing the direct interactions of this compound with cellular components or macromolecules, including the formation of protein adducts.

Mechanistic Investigations of Nonadecenoic Acid Derivative Bioactivity

Molecular Mechanisms of Nitrated Nonadecenoic Acids

Nitrated fatty acids (NO₂-FAs) are endogenously generated lipid signaling mediators that arise from the reaction of unsaturated fatty acids with nitric oxide or nitrite-derived reactive species. nih.gov These electrophilic compounds, including derivatives of nonadecenoic acid, exert their effects by interacting with key cellular components, leading to significant alterations in cell signaling and function.

A critical mechanism of action for nitrated nonadecenoic acid derivatives is the inhibition of DNA double-strand break repair, specifically through the homologous recombination (HR) pathway. nih.govnih.gov The central protein in this pathway, RAD51, is a primary target. nih.gov Nitroalkenes, such as 7-nitro-nonadec-7-enoic acid, have been identified as novel inhibitors of RAD51. dtic.mil

Research indicates that these nitro-fatty acids specifically target a cysteine residue (Cys319) on the RAD51 protein, which is essential for its function in HR-mediated DNA repair. nih.gov The interaction is potent enough to not only prevent RAD51 from binding to single-stranded DNA but also to disrupt RAD51 oligomers that have already assembled on the DNA strand. dtic.mil By inhibiting RAD51-mediated homologous recombination, these compounds can compromise a cancer cell's ability to repair DNA damage, potentially sensitizing them to other DNA-directed therapies. nih.gov This strategy is being actively investigated as a novel approach for treating cancers that are often resistant to conventional treatments, such as triple-negative breast cancer. dtic.mil

Table 1: Effects of Nitroalkenes on RAD51 and DNA Repair

MechanismTargetEffectReference
Inhibition of Homologous RecombinationRAD51 ProteinPrevents DNA binding and disrupts pre-assembled RAD51 filaments. dtic.mil
Covalent ModificationCysteine 319 of RAD51Forms an adduct, inactivating the protein's function in DNA repair. nih.gov
Therapeutic ImplicationTriple-Negative Breast Cancer CellsAmplifies cell killing when combined with DNA-directed therapies. nih.gov

Nitrated fatty acids are potent modulators of key transcriptional pathways that govern cellular responses to oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways. mdpi.comnih.gov The transcription factor NF-E2-related factor 2 (Nrf2) controls the expression of antioxidant and cytoprotective genes, while Nuclear Factor-kappa B (NF-κB) regulates pro-inflammatory gene expression. mdpi.com

Electrophilic lipids, including nitrated derivatives of oleic acid, have been shown to activate the Nrf2 pathway. researchgate.net This activation can occur through mechanisms that are independent of the canonical Keap1 Cys151 sensor, leading to the upregulation of protective enzymes. researchgate.net Concurrently, these compounds often suppress the pro-inflammatory NF-κB pathway. researchgate.netfrontiersin.org The inhibition of NF-κB signaling can reduce the expression of inflammatory cytokines such as TNF-α, IL-1, and IL-6. frontiersin.org This dual activity—activating the anti-inflammatory and antioxidant Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway—represents a significant component of the bioactivity of nitrated fatty acids. mdpi.comnih.gov This concerted modulation is a key strategy by which cells defend against stress and is a target for therapeutic intervention. mdpi.com

The primary mechanism through which nitrated nonadecenoic acids and other nitro-fatty acids exert their signaling effects is via covalent modification of proteins through a Michael addition reaction. researchgate.netresearchgate.net These nitroalkenes are electrophiles that readily react with nucleophilic residues on proteins, with a particular preference for the hyperreactive thiolates of cysteine residues. nih.govresearchgate.netnih.gov

This reaction involves the nucleophilic addition of the cysteine thiol to the electron-deficient carbon of the nitroalkene, forming a reversible covalent adduct. researchgate.netnih.gov This post-translational modification can alter the protein's structure, function, and signaling activity. nih.govresearchgate.net The kinetics of this reaction are notably rapid. For example, the second-order rate constant for the reaction of a nitro-oleic acid derivative with glutathione (B108866) (a cysteine-containing tripeptide) at physiological pH and temperature is 183 M⁻¹s⁻¹. nih.gov This reactivity is significantly greater than that of other biological electrophiles, highlighting the efficiency of this signaling mechanism. nih.gov This reversible adduction allows for dynamic regulation of protein function in response to the generation of these lipid mediators. nih.gov

Table 2: Reactivity of Nitroalkenes with Thiol-Containing Molecules

Nitro-Fatty AcidReactantReaction TypeSecond-Order Rate Constant (pH 7.4, 37°C)Reference
Nitro-oleic acid (OA-NO₂)Glutathione (GSH)Michael Addition183 M⁻¹s⁻¹ nih.gov
Nitro-linoleic acid (LNO₂)Glutathione (GSH)Michael Addition355 M⁻¹s⁻¹ nih.gov

Structure-Function Relationships of Nonadecenoic Acid Electrophiles

The specific chemical structure of nonadecenoic acid electrophiles and related nitroalkenes plays a crucial role in determining their biological potency. Minor alterations in the fatty acid chain length, the position of the nitro group, and other functional groups can lead to significant differences in bioactivity. dtic.mil

Studies comparing different nitroalkenes have revealed clear structure-function relationships. For instance, in the context of inhibiting cancer cell viability, 7-nitro-nonadec-7-enoic acid (NFA-8), a C19 nitroalkene, was found to be more potent than its C18 counterpart, 10-nitro-octadec-9-enoic acid (OA-NO₂). dtic.mil Specifically, NFA-8 exhibited an EC₅₀ value (the concentration required to achieve 50% of the maximum effect) that was approximately 30% lower than that of OA-NO₂. dtic.mil

Table 3: Comparative Bioactivity of Different Nitroalkene Structures

Compound NameChemical DescriptionRelative Potency (EC₅₀)Reference
10-nitro-octadec-9-enoic acid (OA-NO₂)C18 NitroalkeneBaseline dtic.mil
7-nitro-nonadec-7-enoic acid (NFA-8)C19 Nitroalkene~30% lower EC₅₀ than OA-NO₂ (more potent) dtic.mil
dimethyl-4-nitro-oct-4-enoiate (CP-1)Modified Nitroalkene63% lower EC₅₀ than OA-NO₂ (most potent of the three) dtic.mil

Advanced Analytical Methodologies for Nonadec 13 Enoic Acid and Its Derivatives

Extraction and Purification Techniques for Complex Biological Matrices

Isolating Nonadec-13-enoic acid from biological tissues or fluids is a critical first step that significantly influences the accuracy of subsequent analyses. The choice of method depends on the nature of the sample matrix, the concentration of the analyte, and the intended downstream application.

Solvent-based extraction remains a cornerstone for isolating lipids, including long-chain fatty acids like this compound, from biological samples. These methods leverage the differential solubility of lipids in organic solvents compared to other cellular components.

Established protocols such as the Folch and Bligh & Dyer methods are widely employed. nih.gov These techniques typically use a biphasic solvent system of chloroform (B151607) and methanol (B129727) to effectively extract a broad range of lipids from tissues. nih.govchromatographytoday.com The initial step involves homogenizing the biological sample in a chloroform/methanol mixture, which disrupts cell membranes and solubilizes the lipids. chromatographytoday.com Subsequent partitioning with an aqueous salt solution separates the lipid-containing organic phase from the aqueous phase, which retains polar contaminants. nih.gov

For specific applications, solvent choice can be optimized. For instance, a mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE) has been shown to achieve high recovery rates (98-100%) for long-chain unsaturated fatty acids. nih.gov The efficiency of these extractions can be further enhanced by adjusting the pH and ionic strength of the medium. nih.gov Dichloromethane is another effective solvent for lipid extraction, particularly when used in combination with methanol. chromatographytoday.commdpi.com The selection of the solvent system is critical for maximizing the recovery of this compound while minimizing the co-extraction of interfering substances. nih.gov

Table 1: Comparison of Common Solvent Systems for Fatty Acid Extraction

Solvent SystemTypical Ratio (v/v)Target AnalytesAdvantagesDisadvantages
Chloroform/Methanol2:1Broad range of lipids"Gold standard" methods (Folch, Bligh & Dyer), high efficiency. nih.govchromatographytoday.comUse of chlorinated solvent, laborious. chromatographytoday.com
Hexane/Methyl-tert-butyl ether (MTBE)1:1Free long-chain fatty acidsHigh recovery for unsaturated fatty acids, less dense organic phase simplifies collection. chromatographytoday.comnih.govMay be less effective for highly polar lipids.
Dichloromethane/Methanol2:1 or 3:1Broad range of lipidsEffective alternative to chloroform. mdpi.comChlorinated solvent concerns.
Ethanol/n-HexaneVariableMicroalgal lipidsCan yield high amounts of lipids. nih.govEfficiency depends on the ratio and sample type.

Following initial solvent extraction, chromatographic techniques are essential for purifying this compound from the crude lipid extract. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Vacuum Liquid Chromatography (VLC): VLC is a highly efficient, preparative-scale chromatographic technique ideal for the initial fractionation of complex lipid mixtures. youtube.com It is faster than traditional column chromatography, utilizing a vacuum to accelerate the flow of the mobile phase through a packed column, typically of silica (B1680970) gel. youtube.com The sample is loaded onto the column, and a step gradient of solvents with increasing polarity is applied. This allows for the separation of lipid classes based on their polarity. Non-polar lipids will elute first with non-polar solvents (e.g., hexane), while more polar fatty acids like this compound will require solvents of higher polarity (e.g., mixtures of hexane and ethyl acetate (B1210297) or diethyl ether) to elute. youtube.com Each collected fraction can then be analyzed for the presence of the target compound.

Thin-Layer Chromatography (TLC): TLC is a versatile, rapid, and cost-effective analytical technique used for separating and identifying lipids. rockefeller.educolumn-chromatography.com In the context of this compound, TLC on silica gel plates can separate free fatty acids from other lipid classes like triglycerides, cholesterol esters, and phospholipids (B1166683). aocs.org A common mobile phase for separating neutral lipids and free fatty acids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 84:15:1 v/v/v). rockefeller.edu The acetic acid in the mobile phase ensures that the carboxylic acid group of the fatty acid remains protonated, allowing it to migrate up the plate. aocs.org After development, the separated spots are visualized, often by exposure to iodine vapor, which binds to double bonds in the fatty acid chain. rockefeller.edu The position of the spot (retention factor, Rf) can be compared to that of a pure standard of this compound for identification. While primarily qualitative, densitometry can be used for quantification. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Once this compound has been sufficiently purified, spectroscopic methods are employed to confirm its molecular structure and determine its concentration.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. nih.gov For this compound, 1H and 13C NMR are fundamental for structural confirmation.

1H NMR Spectroscopy: A proton NMR spectrum provides information on the different chemical environments of hydrogen atoms in the molecule. Key signals for this compound would include:

Olefinic protons (-CH=CH-): Resonating in the region of δ 5.3-5.4 ppm. nih.govresearchgate.net The multiplicity of this signal (e.g., a triplet of triplets) provides information about the coupling with adjacent methylene (B1212753) protons.

Methylene protons alpha to the carboxyl group (-CH2-COOH): Typically observed as a triplet around δ 2.3 ppm. magritek.com

Allylic protons (-CH2-CH=CH-): Found at approximately δ 2.0 ppm. magritek.com

Aliphatic methylene protons (-(CH2)n-): A large, complex signal in the region of δ 1.2-1.6 ppm. magritek.com

Terminal methyl protons (-CH3): A triplet appearing at the most upfield region, around δ 0.9 ppm. magritek.com

13C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic peaks would be:

Carboxyl carbon (-COOH): The most downfield signal, typically appearing around δ 179-180 ppm.

Olefinic carbons (-CH=CH-): Resonating in the range of δ 128-131 ppm. nih.gov

Aliphatic carbons: A series of signals between δ 14-35 ppm. dss.go.th The specific chemical shifts of the carbons near the double bond and the carboxyl group are diagnostic.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental data. Predictions are based on standard chemical shift increments and computational models.) nmrdb.orgnih.govnih.govchemaxon.comyoutube.comrsc.org

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
1 (-COOH)10-12 (broad s)~179.5
2 (-CH2-)~2.35 (t)~34.1
3 (-CH2-)~1.63 (quint)~24.7
4-11 (-(CH2)8-)~1.25-1.35 (m)~29.1-29.7
12 (-CH2-)~2.01 (q)~27.2
13 (-CH=)~5.35 (m)~130.0
14 (=CH-)~5.35 (m)~130.2
15 (-CH2-)~2.03 (q)~29.3
16 (-CH2-)~1.30 (m)~31.9
17 (-CH2-)~1.28 (m)~22.7
18 (-CH2-)~1.26 (m)~29.5
19 (-CH3)~0.88 (t)~14.1

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of this compound and its derivatives.

GC-MS is the most common and powerful technique for the analysis of fatty acids. nih.govnih.gov Due to the low volatility of free fatty acids, they are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis. jeol.com This transesterification is often achieved using reagents like BF3-methanol or methanolic HCl.

The FAME mixture is then injected into the gas chromatograph, where the components are separated based on their boiling points and polarity as they pass through a capillary column. jeol.com this compound methyl ester would elute at a specific retention time, which can be compared to a standard for identification.

After separation by GC, the molecules enter the mass spectrometer. In Electron Ionization (EI) mode, the FAMEs are bombarded with electrons, causing them to fragment in a reproducible pattern. jeol.com The resulting mass spectrum serves as a molecular fingerprint. For the methyl ester of this compound (C20H38O2, MW = 310.5), key features in the EI mass spectrum would include:

Molecular Ion (M+): A peak at m/z 310, confirming the molecular weight. This peak may be weak or absent in the EI spectra of long-chain unsaturated esters. jeol.com

McLafferty Rearrangement Ion: A characteristic base peak at m/z 74 for methyl esters. libretexts.org

Other Fragment Ions: A series of peaks resulting from the cleavage of C-C bonds along the alkyl chain, typically separated by 14 mass units (-CH2-). libretexts.org The fragmentation pattern around the double bond can also provide information about its location.

A Flame Ionization Detector (FID) can be used in place of or in tandem with a mass spectrometer for quantification, as its response is proportional to the amount of carbon in the analyte. nih.gov

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for Derivatized and Endogenous Forms

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of fatty acids like this compound due to its high sensitivity and selectivity. researchgate.netnih.gov The technique is suitable for analyzing both the naturally occurring (endogenous) forms and chemically modified (derivatized) forms of the fatty acid.

Endogenous Forms: Direct analysis of underivatized this compound is typically performed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in negative ion mode. unipi.itglsciences.com The carboxyl group is readily deprotonated, forming a [M-H]⁻ ion. High-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, provide accurate mass measurements, which aids in confirming the elemental composition of the molecule. For instance, the deprotonated molecular ion for this compound (C19H36O2) would be detected at a specific m/z value. nih.gov Tandem mass spectrometry (MS/MS) can provide some structural information, but fragmentation of the alkyl chain is often limited and doesn't typically allow for the unambiguous assignment of the double bond position. nih.gov

Derivatized Forms: To enhance ionization efficiency, improve chromatographic separation, and enable more informative fragmentation, chemical derivatization is often employed. researchgate.netnih.gov Derivatization strategies for the carboxylic acid group can introduce a permanently charged moiety or a group that is more readily ionized. For unsaturated fatty acids, the double bond itself can also be derivatized to pinpoint its location. nih.gov

Improving Ionization: Reagents can be used to modify the carboxylic acid group, enhancing its signal in the mass spectrometer. This is particularly useful for improving sensitivity, allowing for the detection of low-abundance fatty acids. researchgate.netnih.gov

Structural Elucidation: Derivatization of the double bond allows for its precise localization. This is a limitation in conventional MS/MS analysis of underivatized fatty acids. nih.gov

Below is a table summarizing typical LC-MS parameters for the analysis of long-chain fatty acids, which would be applicable to this compound.

ParameterTypical SettingPurpose
Chromatography
ColumnReversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm)Separation based on hydrophobicity.
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium (B1175870) acetateProvides protons for ionization and aids in separation.
Mobile Phase BAcetonitrile/Isopropanol with 0.1% formic acidOrganic solvent to elute hydrophobic compounds.
GradientStart with a lower percentage of B, increasing over timeTo effectively separate a wide range of lipids.
Flow Rate200-400 µL/minStandard for analytical LC-MS.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)Common for ionizing lipids in solution.
PolarityNegative for underivatized; Positive or Negative for derivatizedDepends on the analyte and derivatizing agent.
AnalyzerTriple Quadrupole (QqQ) for MS/MS, Time-of-Flight (TOF) for high resolutionQqQ is used for targeted quantification, while TOF provides accurate mass.
Scan ModeFull Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM)For identification and quantification.

This table presents generalized parameters that would require optimization for the specific analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its carboxylic acid group and its long aliphatic chain. researchgate.netscispace.comaocs.org While IR spectroscopy can confirm the presence of these general features, it is not typically used for determining the precise location or stereochemistry of the double bond in a long-chain fatty acid. scispace.com

The key vibrational modes for a long-chain monounsaturated fatty acid like this compound are detailed in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~3010=C-H stretchAlkene
~2920-CH₂- asymmetric stretchAliphatic chain
~2850-CH₂- symmetric stretchAliphatic chain
~1710C=O stretchCarboxylic acid
~1650C=C stretch (weak)Alkene
~1465-CH₂- scissoringAliphatic chain
~1280C-O stretchCarboxylic acid
~940 (broad)O-H out-of-plane bendCarboxylic acid

This table shows characteristic IR absorption ranges for the functional groups present in long-chain monounsaturated fatty acids. researchgate.net

Advanced Methods for Double Bond Position and Stereochemistry Determination (e.g., stereospecific oxidation)

Determining the precise location and stereochemistry (cis/trans) of the double bond in this compound is a significant analytical challenge that cannot be resolved by simple MS or spectroscopic methods. nih.gov To address this, several advanced techniques, often coupled with mass spectrometry, have been developed.

Ozonolysis-Based Methods: Ozone-induced dissociation (OzID) and ozone electrospray ionization mass spectrometry (OzESI-MS) are powerful techniques that involve the reaction of ozone with the double bond. nih.govnih.goviastate.edu The ozone cleaves the C=C bond, leading to the formation of two carbonyl-containing fragments (an aldehyde and a carboxylic acid). By analyzing the masses of these fragments in the mass spectrometer, the original position of the double bond can be unequivocally identified. nih.govacs.orgethz.chrsc.org

Paternò-Büchi Reaction: This photochemical reaction involves a [2+2] cycloaddition of an excited carbonyl compound (like acetone) to the double bond of the fatty acid, forming an oxetane (B1205548) ring. acs.orgnih.govnih.govfrontiersin.orgpnas.org Subsequent tandem mass spectrometry (MS/MS) of the derivatized fatty acid causes the oxetane ring to fragment in a predictable manner, yielding diagnostic ions that reveal the location of the double bond. acs.orgnih.gov

Derivatization with Dimethyl Disulfide (DMDS): This method involves the derivatization of the double bond with DMDS, which forms a dithioether adduct. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this adduct fragments between the two sulfur atoms, producing characteristic ions that allow for the determination of the double bond's original position. A similar approach can be adapted for LC-MS. nih.gov

Stereospecific Oxidation: While the above methods are excellent for locating the double bond, determining its stereochemistry (cis or trans) often requires different approaches. Stereospecific oxidation reactions, where the reaction proceeds differently with a cis versus a trans isomer, can be employed. For example, epoxidation followed by hydrolysis can yield different diastereomeric diols from cis and trans alkenes, which can then be separated chromatographically.

Quantification Methodologies (e.g., internal standards, calibration curves)

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. The most common and reliable method for quantification is based on stable isotope dilution using LC-MS. nih.govisolife.nl

Internal Standards: The use of an appropriate internal standard (IS) is fundamental to correct for sample loss during extraction and for variations in instrument response. nih.govisolife.nlresearchgate.net The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. These standards have nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by their mass in the mass spectrometer. isolife.nl If an isotopically labeled standard is not available, a structurally similar fatty acid with a different chain length or degree of unsaturation may be used, although this can introduce greater variability and potential bias into the measurement. nih.gov

Calibration Curves: To determine the concentration of this compound in a sample, a calibration curve is constructed. This is done by preparing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is plotted against the concentration of the analyte. nih.govlipidmaps.org The resulting linear regression equation is then used to calculate the concentration of this compound in the unknown samples based on their measured peak area ratios. nih.gov

The table below outlines the key components of a robust quantification method.

ComponentDescriptionImportance
Analyte This compoundThe compound to be quantified.
Internal Standard e.g., ¹³C₁₉-Nonadec-13-enoic acidCorrects for analytical variability. nih.govisolife.nl
Calibration Standards Solutions with known concentrations of the analyte.Used to generate the calibration curve. nih.gov
Matrix Matching Preparing calibration standards in a similar matrix to the sample.Minimizes matrix effects that can suppress or enhance ionization.
LC-MS/MS in MRM mode A specific precursor ion is selected and fragmented to a specific product ion.Provides high selectivity and sensitivity for quantification. lipidmaps.org
Linear Range The concentration range over which the response is linear.Defines the reliable quantification range of the assay.
LOD/LOQ Limit of Detection / Limit of QuantitationThe lowest concentration that can be reliably detected/quantified. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of long-chain monounsaturated fatty acids typically involves a series of enzymatic reactions, primarily catalyzed by elongases and desaturases. nih.govnih.govresearchgate.net Future research should focus on identifying the specific enzymes responsible for the synthesis of Nonadec-13-enoic acid. The de novo synthesis of fatty acids generally concludes with the production of palmitic acid (16:0), which can then be elongated and desaturated. creative-proteomics.com

A plausible biosynthetic route for this compound could involve the elongation of a shorter-chain fatty acid precursor, followed by the introduction of a double bond at the 13th position. Key enzymes in this process would include fatty acid elongases (ELO) and fatty acid desaturases (FADS). researchgate.net For instance, a Δ13-desaturase, an enzyme not yet fully characterized in many organisms, would be required to introduce the double bond at the specific position. Investigating the genomes and transcriptomes of organisms known to produce this compound, such as the marine sponge Cinachyrella alloclada and the fish Osmerus mordax, could lead to the discovery of novel desaturase and elongase enzymes with unique substrate specificities. nih.gov

Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis

Enzyme ClassFunctionPotential Role in this compound Synthesis
Acetyl-CoA Carboxylase (ACC)Catalyzes the first committed step in fatty acid synthesis. frontiersin.orgresearchgate.netProvides the building blocks for the fatty acid chain.
Fatty Acid Synthase (FAS)Catalyzes the iterative elongation of the fatty acid chain. frontiersin.orgresearchgate.netSynthesizes the saturated 19-carbon precursor, nonadecanoic acid.
Fatty Acid Elongases (ELO)Extend the carbon chain of fatty acids.Could potentially elongate a shorter monounsaturated fatty acid to the C19 length.
Fatty Acid Desaturases (FADS)Introduce double bonds at specific positions in the fatty acid chain. nih.govnih.govA putative Δ13-desaturase would be responsible for creating the double bond in this compound.
Acyl-CoA Thioesterases (FAT)Hydrolyze the fatty acyl-ACP to release the free fatty acid. frontiersin.orgTerminates the synthesis process.

Further research could involve heterologous expression of candidate genes in model organisms like yeast or plants to confirm their enzymatic activity and specificity for producing this compound.

Exploration of Undiscovered Biological Roles in Diverse Organisms

The biological functions of fatty acids are diverse, ranging from structural components of cell membranes to signaling molecules and energy storage. nih.govupol.czyoutube.com The specific roles of this compound are currently unknown, but several avenues of investigation are promising.

Given its presence in a marine sponge and a fish, it may have roles in adapting to specific environmental conditions, such as low temperatures, by modulating membrane fluidity. nih.gov The degree of unsaturation and the length of the fatty acid chain are critical determinants of the physical properties of cell membranes. nih.gov

Future studies could investigate the incorporation of this compound into the phospholipids (B1166683) of cell membranes in these organisms and assess its impact on membrane dynamics. Additionally, it could serve as a precursor for the biosynthesis of other bioactive lipids, such as signaling molecules analogous to eicosanoids derived from arachidonic acid. researchgate.net Exploring the metabolome of organisms containing this compound could reveal novel downstream metabolites with specific biological activities.

Design and Synthesis of New Bioactive Nonadecenoic Acid Derivatives

The chemical modification of fatty acids can lead to the development of novel bioactive compounds with therapeutic potential. nih.govresearchgate.net Future research could focus on the design and synthesis of derivatives of this compound to explore their pharmacological properties. Strategies for creating such derivatives could include:

Esterification and Amidation: Converting the carboxylic acid group into various esters and amides can alter the compound's solubility, stability, and biological activity. nih.gov

Modification of the Double Bond: The double bond can be subjected to reactions such as epoxidation, hydroxylation, or hydrogenation to create a range of new molecules. nih.gov

Hybrid Molecules: Combining this compound with other bioactive moieties, such as heterocyclic compounds, could result in hybrid molecules with enhanced or novel therapeutic effects. researchgate.net

These new derivatives could be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, drawing parallels from research on other fatty acid derivatives. researchgate.netnih.gov

Application of Omics Technologies in Nonadecenoic Acid Research

Modern "omics" technologies provide powerful tools for the comprehensive analysis of biological systems and will be instrumental in elucidating the role of this compound. nih.govsemanticscholar.orgyoutube.com

Lipidomics: This is the large-scale study of lipids in a biological system. nih.govsemanticscholar.orgnih.gov Advanced mass spectrometry-based lipidomics can be used to quantify the abundance of this compound and its potential derivatives in various tissues and organisms. This can provide insights into its distribution and how its levels change in response to different physiological or environmental conditions. creative-proteomics.com

Proteomics: Proteomic approaches can be used to identify the proteins that are involved in the metabolism of this compound. nih.govoatext.comnih.gov For example, activity-based protein profiling could be used to identify novel enzymes that bind to or modify this fatty acid.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of organisms that produce this compound can help to identify the genes encoding the biosynthetic enzymes. nih.govnih.gov

Integrating these omics datasets will provide a systems-level understanding of the metabolism and function of this compound.

Methodological Advancements in Analytical Chemistry for Nonadecenoic Acid Profiling

The accurate and sensitive detection of specific fatty acid isomers like this compound from complex biological matrices presents a significant analytical challenge. creative-proteomics.com Future research should focus on developing and refining analytical methods for its profiling.

Chromatographic Techniques: Advanced chromatographic methods, such as multidimensional gas chromatography (GC×GC) and ultra-high-performance liquid chromatography (UHPLC), can enhance the separation of this compound from other isomeric fatty acids. mdpi.comrsc.org The choice of stationary phase and elution conditions is critical for resolving isomers with the same chain length and degree of unsaturation. jsbms.jpgoogle.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and quantification of fatty acids. nih.govnih.govmdpi.comresearchgate.net Novel fragmentation techniques and derivatization strategies can help to pinpoint the exact location of the double bond, which is crucial for distinguishing this compound from its isomers. rsc.orgnih.gov For instance, techniques like ozone-induced dissociation (OzID) can be employed to localize the C=C bond. researchgate.net

Table 2: Comparison of Analytical Techniques for Fatty Acid Profiling

TechniqueAdvantagesLimitationsApplication to this compound
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution for isomer separation, established libraries for identification. mdpi.comrsc.orgRequires derivatization (e.g., to fatty acid methyl esters).Can separate and identify this compound from other C19:1 isomers with appropriate columns and derivatization. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity, suitable for a wide range of lipid classes, no derivatization required for some methods. creative-proteomics.comnih.govchromatographyonline.comIsomer separation can be challenging without specialized columns or methods. nih.govCan quantify this compound in complex mixtures and, with specific fragmentation methods, confirm double bond position.
Multidimensional Chromatography (e.g., GC×GC)Enhanced peak capacity and separation of complex mixtures. mdpi.comComplex data analysis.Ideal for resolving this compound in samples with a high diversity of fatty acid isomers.

The development of standardized analytical protocols and certified reference materials for this compound will be essential for ensuring the accuracy and comparability of data across different studies.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values. Account for clustered data (e.g., repeated measurements) via mixed-effects models. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How to critically evaluate literature on this compound’s role in inflammation?

  • Assess study design for:
  • Confounding variables : Diet, genetic background, or co-administered compounds.
  • Reproducibility : Independent validation in ≥2 cell lines or animal models.
  • Bias : Funding sources or conflict-of-interest disclosures.
    Cross-reference with systematic reviews or meta-analyses for consensus .

Data Presentation and Reproducibility

Q. What guidelines ensure transparency in reporting experimental data for this compound?

  • Follow FAIR principles : Data should be Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .csv), and Reusable (detailed metadata). Include raw datasets in supplementary materials and describe instrumentation settings (e.g., NMR pulse sequences) .
    《SCI论文写作教程》第十三节 参考文献
    11:00

Q. How to address irreproducible results in enzymatic assays with this compound?

  • Audit protocol variables:
  • Enzyme source : Commercial batches vs. in-house purification.
  • Substrate preparation : Sonication to ensure homogeneity.
  • Temperature control : Use water-jacketed cuvettes for kinetic assays.
    Replicate experiments across multiple labs using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.